![molecular formula C24H28ClN3O5 B613024 N-epsilon-Carbobenzoxy-L-lysine 7-amido-4-methylcoumarin hydrochloride CAS No. 201853-27-2](/img/structure/B613024.png)
N-epsilon-Carbobenzoxy-L-lysine 7-amido-4-methylcoumarin hydrochloride
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Description
N-epsilon-Carbobenzoxy-L-lysine 7-amido-4-methylcoumarin hydrochloride, also known as Z-Lys-AMC or Z-Lys-MCA, is a synthetic substrate used in scientific research to detect the activity of proteases. Proteases are enzymes that break down proteins by cleaving peptide bonds. The use of Z-Lys-AMC as a substrate allows researchers to measure the activity of proteases in various biological samples, including cells and tissues.
Scientific Research Applications
Anticoronaviral Agent
This compound has been identified as a potential anticoronaviral agent . It may inhibit the activity of coronaviruses, which is particularly relevant in the context of the recent global pandemic. Research into its efficacy and mechanism of action could lead to new treatments for coronavirus infections.
Antimicrobial Activity
Coumarin derivatives, including this compound, have shown significant antimicrobial activity . They can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics or antiseptics.
Fluorescent Probing
Due to the fluorescent nature of the 7-amido-4-methylcoumarin moiety, this compound could serve as a fluorescent probe in biochemical assays . It can help in visualizing or quantifying biological molecules or processes.
Peptide Synthesis
This compound is used in peptide synthesis as a protecting group for the amino acid lysine . It protects the reactive side chain during the synthesis process, which is crucial for producing peptides with precise structures.
Protease Substrate
It can act as a substrate for proteases . This application is valuable in enzymology studies to understand protease function and to screen for protease inhibitors, which have therapeutic potential.
properties
IUPAC Name |
benzyl N-[(5S)-5-amino-6-[(4-methyl-2-oxochromen-7-yl)amino]-6-oxohexyl]carbamate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5.ClH/c1-16-13-22(28)32-21-14-18(10-11-19(16)21)27-23(29)20(25)9-5-6-12-26-24(30)31-15-17-7-3-2-4-8-17;/h2-4,7-8,10-11,13-14,20H,5-6,9,12,15,25H2,1H3,(H,26,30)(H,27,29);1H/t20-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWTUYCOSFLTQR-BDQAORGHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCNC(=O)OCC3=CC=CC=C3)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCNC(=O)OCC3=CC=CC=C3)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-epsilon-Carbobenzoxy-L-lysine 7-amido-4-methylcoumarin hydrochloride |
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